molecular formula C8H16N2 B1319895 6,9-Diazaspiro[4.5]decane CAS No. 177-19-5

6,9-Diazaspiro[4.5]decane

Cat. No. B1319895
CAS RN: 177-19-5
M. Wt: 140.23 g/mol
InChI Key: IAKQYJGYZJGWLB-UHFFFAOYSA-N
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Description

“6,9-Diazaspiro[4.5]decane” is a type of organic compound . A similar compound, “9-methyl-6,9-diazaspiro[4.5]decane”, has a molecular weight of 154.26 . It is typically in liquid form .


Synthesis Analysis

The synthesis of similar compounds, such as “6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones” and “1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones”, has been reported . The intermediates were prepared via Strecker synthesis on the proper cycloalkanone followed by partial hydrolysis of the obtained nitrile functionality and subsequent N-cyanomethylation . The compounds were then subjected to complete nitrile hydrolysis to give the respective carboxylic acid derivatives, which were cyclized under mild conditions to give the spiro compounds .


Molecular Structure Analysis

The InChI code for “9-methyl-6,9-diazaspiro[4.5]decane” is 1S/C9H18N2/c1-11-7-6-10-9(8-11)4-2-3-5-9/h10H,2-8H2,1H3 .


Chemical Reactions Analysis

Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro[4.5]decane with exocyclic double bonds . This domino reaction involves highly regioselective C–C coupling and spiro scaffold steps .


Physical And Chemical Properties Analysis

“9-methyl-6,9-diazaspiro[4.5]decane” has a molecular weight of 154.26 and is typically in liquid form .

Safety and Hazards

When handling “6,9-Diazaspiro[4.5]decane”, it is advised to avoid direct contact with the substance, ensure sufficient ventilation of the area, avoid handling in a confined space, avoid the formation or spread of dust in the air, and only use in a fume hood . It is also recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Future Directions

The anticonvulsant potential of certain new “6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones” and “1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones” was described . These compounds showed good anticonvulsant activity, especially in the scPTZ screen . This suggests potential future directions for the development of new anticonvulsant drugs.

properties

IUPAC Name

6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-4-8(3-1)7-9-5-6-10-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKQYJGYZJGWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597021
Record name 6,9-Diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9-Diazaspiro[4.5]decane

CAS RN

177-19-5
Record name 6,9-Diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of the 6,9-Diazaspiro[4.5]decane scaffold in relation to Bicyclomycin's antibiotic activity?

A1: Research suggests that the 6,9-Diazaspiro[4.5]decane core itself does not possess the same antibiotic properties as Bicyclomycin []. Studies comparing the reactivity of Bicyclomycin to synthesized mimics like 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione and 1-acetyl-3-hydroxy-3-vinyl-2,5-piperazinedione, revealed that specific structural elements present in Bicyclomycin are crucial for its activity. While the 6,9-Diazaspiro[4.5]decane core might provide a scaffold for further modifications, it's the unique combination of functional groups and their spatial arrangement in Bicyclomycin that dictates its interaction with biological targets and subsequent antibiotic effects.

Q2: Can you elaborate on the conformational features of the 6,9-Diazaspiro[4.5]decane system based on crystallographic data?

A2: X-ray crystallography studies on (8S)-8-hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione revealed that the piperazine-2,5-dione ring within the 6,9-Diazaspiro[4.5]decane system adopts a flattened boat conformation []. Interestingly, the five-membered ring connected to the piperazinedione moiety is oriented perpendicular to the plane of the piperazinedione ring, adopting an envelope conformation. These structural insights highlight the conformational flexibility and potential for diverse spatial arrangements within this scaffold, which could be relevant for interactions with biological targets.

Q3: Has the 6,9-Diazaspiro[4.5]decane scaffold been explored for anticonvulsant activity?

A3: Yes, researchers have synthesized and evaluated a series of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones for their anticonvulsant potential []. These studies involved modifying substituents on the 6-aryl and 9-positions of the 6,9-diazaspiro[4.5]decane-8,10-dione core. Notably, compound 6g from this series displayed significant anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) screen, demonstrating higher potency compared to reference drugs Phenobarbital and Ethosuximide. This research highlights the potential of the 6,9-Diazaspiro[4.5]decane scaffold for developing new anticonvulsant agents.

Q4: How does the structure of 6,9-Diazaspiro[4.5]decane derivatives affect their anticonvulsant activity?

A4: Structure-activity relationship (SAR) studies on 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones revealed that modifications at the 6-aryl and 9-positions significantly influenced their anticonvulsant profiles []. For instance, introducing specific substituents like a 4-chloro phenyl group at the 6-position and a 2-(1H-tetrazol-1-yl)ethyl group at the 9-position led to enhanced potency in the scPTZ screen. These findings emphasize the importance of specific structural features within the 6,9-Diazaspiro[4.5]decane scaffold for optimizing anticonvulsant activity.

Q5: Are there any known applications of 6,9-Diazaspiro[4.5]decane derivatives in drug delivery?

A5: (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, also known as alaptide, has been investigated as a potential transdermal permeation enhancer []. Studies evaluated its ability to improve the permeation of acyclovir through pig ear skin. Alaptide, when incorporated into a propylene glycol-water formulation, demonstrated a four-fold increase in acyclovir permeation during the initial hour compared to formulations without alaptide. These results suggest that (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione could be a promising excipient for enhancing the transdermal delivery of drugs.

Q6: What analytical techniques are commonly employed to characterize 6,9-Diazaspiro[4.5]decane derivatives?

A6: Researchers utilize a combination of analytical techniques to characterize 6,9-Diazaspiro[4.5]decane derivatives. X-ray crystallography has been instrumental in elucidating the crystal structure and conformational preferences of these compounds [, ]. Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed for structural confirmation and purity assessment. These techniques provide valuable information about the composition, structure, and purity of the synthesized compounds.

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